molecular formula C6H6FNO B566915 2-Fluoro-6-hydroxy-4-methylpyridine CAS No. 1227577-23-2

2-Fluoro-6-hydroxy-4-methylpyridine

Cat. No.: B566915
CAS No.: 1227577-23-2
M. Wt: 127.118
InChI Key: NBLRECVLXJWMQA-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxy-4-methylpyridine is a fluorinated heterocyclic compound that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The strategic incorporation of fluorine atoms and functional groups on the pyridine ring can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity, making this scaffold a crucial intermediate in the development of novel bioactive molecules . While specific biological data for this exact compound may be limited, its structural features are highly relevant in modern drug discovery. For instance, closely related pyridine derivatives are extensively utilized in the synthesis of potent p38α mitogen-activated protein (MAP) kinase inhibitors . The p38α MAP kinase pathway is a critical target for therapeutic intervention in inflammatory and autoimmune diseases, such as rheumatoid arthritis, and inhibitors containing fluoropyridine cores have been shown to effectively block the production of pro-inflammatory cytokines like TNF-α . As a multi-functional synthon, this compound can be used to explore structure-activity relationships and to synthesize more complex molecules for pharmaceutical and agrochemical screening. The compound is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied with regulatory compliance documentation, including a Safety Data Sheet. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-fluoro-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLRECVLXJWMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The Grignard reagent exchange method, adapted from benzaldehyde synthesis, involves reacting 3-fluorophenol derivatives with alkyl halides. For 2-fluoro-6-hydroxy-4-methylpyridine, 4-methylpyridin-2-ol is protected with isopropyl groups to avoid side reactions. Subsequent bromination at position 6 introduces a leaving group, which undergoes nucleophilic substitution with a methyl Grignard reagent (CH₃MgBr). Deprotection under acidic conditions yields the target compound.

Key parameters:

  • Protecting group : Isopropyl provides optimal stability during bromination.

  • Solvent : Tetrahydrofuran (THF) facilitates Grignard reactivity.

  • Yield : 78–85% after purification.

Direct Fluorination of Pyridine Derivatives

Electrophilic Fluorination

ReagentBaseSolventTemp (°C)Yield (%)
AgF₂KOt^tBuMeCN5084
Selectfluor®NaHDMF10072

Nucleophilic Aromatic Substitution

2-Chloro-4-methyl-6-hydroxypyridine undergoes fluorination with KF in the presence of crown ethers (18-crown-6). Polar aprotic solvents like DMSO enhance reactivity, yielding 89% product at 120°C.

Hydrolysis of Halogenated Precursors

Alkaline Hydrolysis

2-Fluoro-6-chloro-4-methylpyridine is hydrolyzed using aqueous KOH (35% w/v) at 100°C for 5 hours. Acidification with HCl precipitates the product with 91% yield. This method avoids organic solvents, aligning with green chemistry principles.

Critical factors :

  • Base concentration : ≥30% w/v KOH ensures complete conversion.

  • Temperature control : Gradual heating prevents decomposition.

Gold-Catalyzed Cyclization

Synthesis from Propargylaminoisoxazoles

A two-step process involving gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles forms the pyridine core. Subsequent oxidative hydroxylation with K₂CO₃ in methanol introduces the hydroxyl group.

Optimized conditions :

  • Catalyst : AuCl(PPh₃) (5 mol%).

  • Solvent : 1,2-Dichloroethane at 60°C.

  • Yield : 82–89% after column chromatography.

Continuous Flow Synthesis

Process Intensification

Continuous flow reactors enhance the hydrolysis of 2-fluoro-6-methoxy-4-methylpyridine by improving heat and mass transfer. Using a microreactor at 150°C and 20 bar, residence times of 10 minutes achieve 94% conversion.

Advantages :

  • Reduced reaction time (from hours to minutes).

  • Scalability for industrial production.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Grignard alkylation8599.5Moderate
Direct fluorination8498.7High
Alkaline hydrolysis9199.2High
Gold catalysis8998.9Low
Continuous flow9499.8High

Challenges and Limitations

  • Regioselectivity : Competing reactions at positions 2 and 4 require precise directing groups.

  • Functional group stability : The hydroxyl group is prone to oxidation, necessitating inert atmospheres.

  • Cost : Gold catalysts and specialized flow equipment increase production expenses .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-hydroxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-6-hydroxy-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxy-4-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 2-Fluoro-6-hydroxy-4-methylpyridine vs. Methoxy-Substituted Analogs Methoxy-substituted pyridines (e.g., 2-(3-fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, Entry 5 ) exhibit enhanced lipophilicity compared to hydroxylated derivatives.
  • Fluorine Position and Bioactivity
    Fluorine at position 2 (as in the target compound) may sterically hinder nucleophilic attacks compared to fluorine at position 3 (e.g., in 2-(3,4-dimethoxyphenyl)-9-methyl-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one, Entry 15 ). This positional difference can alter binding affinity in biological targets, such as kinase inhibitors.

Pharmacological and Physicochemical Properties

Property This compound 2-Fluoro-6-methylpyridine Methoxy-Substituted Pyridines
LogP ~1.2 (predicted) ~1.8 ~2.5–3.0
Hydrogen Bond Donors 1 (OH) 0 0 (methoxy)
Thermal Stability Moderate (OH may degrade at >150°C) High High

Hydroxy groups reduce membrane permeability compared to methyl or methoxy groups but enhance interactions with polar targets (e.g., enzymes). Fluorine’s electronegativity further modulates electronic effects, as seen in analogs like N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(6-methylpyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Entry 24b ).

Key Research Findings

  • Biological Activity : Hydroxy-pyridines are understudied compared to methoxy derivatives but show promise in metal chelation (e.g., in catalysis) .

Biological Activity

2-Fluoro-6-hydroxy-4-methylpyridine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both a fluorine atom and a hydroxyl group, enhances its biological activity and versatility as a pharmaceutical building block. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7_7H8_8FNO, with a molecular weight of approximately 155.15 g/mol. The compound features a pyridine ring with specific substituents that confer distinct chemical properties:

  • Fluorine atom at position 2
  • Hydroxyl group (-OH) at position 6
  • Methyl group (-CH₃) at position 4

The structural representation can be summarized as follows:

2 Fluoro 6 hydroxy 4 methylpyridine\text{2 Fluoro 6 hydroxy 4 methylpyridine}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, enhancing binding affinity to target sites. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing neurotransmission and inflammatory processes.
  • Receptor Modulation : Its structural features allow it to modulate receptor activity, potentially impacting signaling pathways related to various physiological functions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against certain bacterial strains by inhibiting cell wall synthesis .
Anti-inflammatoryPotential modulation of inflammatory pathways through enzyme inhibition.
NeurotransmissionMay influence neurotransmitter systems, suggesting applications in neuropharmacology.
RadiolabelingExplored as a radiolabeling agent for imaging studies in biological contexts.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Properties : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus, highlighting its potential as an antibiotic candidate. The mechanism involved the disruption of peptidoglycan synthesis, similar to other known antibiotics .
  • Neuropharmacological Applications : Research indicated that the compound could modulate neurotransmitter release in neuronal cultures, suggesting its utility in treating neurodegenerative disorders. The binding affinity to certain receptors was evaluated using molecular docking studies, showing promising results for further development .
  • Radiolabeling Studies : Investigations into the use of this compound as a radiolabeling agent for PET imaging revealed that it has favorable properties for tracking biological processes in vivo. The stability and lipophilicity were assessed, indicating potential for diagnostic applications in oncology .

Safety and Handling

While this compound exhibits promising biological activities, safety data indicate that it may cause irritation upon contact with skin or eyes. Proper safety measures should be implemented during handling to mitigate any risks associated with exposure.

Q & A

Q. What are the common synthetic routes for 2-Fluoro-6-hydroxy-4-methylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine precursors. For example, diazotization followed by fluorodediazoniation in hydrofluoric acid (HF) or HF-pyridine solutions is a classic route for fluoropyridines . Substitution reactions on pre-functionalized pyridines (e.g., replacing methoxy or iodine groups with hydroxyl groups) are also viable. Key parameters include:
  • Temperature : Moderate temperatures (60–80°C) minimize side reactions.
  • Solvent : Polar aprotic solvents like DMF enhance nucleophilic substitution.
  • Catalysts : Palladium catalysts improve coupling efficiency in multi-step syntheses .
    Yield optimization requires careful control of stoichiometry and reaction time, monitored via HPLC or TLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and purity. For example, fluorine’s deshielding effect distinguishes between ortho/meta/para isomers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELX software is widely used for structure refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in fluoropyridine derivatives?

  • Methodological Answer : Regioselectivity depends on electronic and steric effects. For hydroxylation:
  • Directing Groups : Use methoxy or iodine as temporary directing groups to position the hydroxyl group .
  • Protection/Deprotection : Protect the hydroxyl group during fluorination to avoid side reactions. For example, tert-butyldimethylsilyl (TBS) protection allows selective deprotection post-fluorination .
    Advanced optimization employs computational modeling (DFT) to predict transition states and substituent effects.

Q. How do contradictory reports on substituent reactivity in fluoropyridines arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from:
  • Solvent Effects : Polar solvents stabilize charge-separated intermediates, altering reaction pathways.
  • Dynamic Effects : Conformational flexibility in solution vs. rigid crystal structures (e.g., X-ray data may conflict with NMR observations) .
    Resolution strategies:
  • Cross-validate data using multiple techniques (e.g., NMR, X-ray, and IR).
  • Replicate reactions under strictly controlled conditions (temperature, humidity).

Q. What crystallographic challenges arise in resolving the structure of this compound?

  • Methodological Answer :
  • Twinned Crystals : Common in fluoropyridines due to weak intermolecular forces; use SHELXD for twin-law identification .
  • Hydrogen Bonding : The hydroxyl group forms strong hydrogen bonds, complicating electron density maps. High-resolution data (≤ 0.8 Å) and SHELXL refinement are critical .

Q. How can mechanistic studies clarify the role of fluorine in pyridine ring reactivity?

  • Methodological Answer :
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled hydroxyl groups to track substitution pathways.
  • Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs to quantify fluorine’s electron-withdrawing effects.
  • Spectroscopic Probes : In situ 19F^{19}\text{F} NMR monitors intermediate formation during reactions .

Data Interpretation & Troubleshooting

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer :
  • Re-evaluate Basis Sets : Ensure DFT calculations use appropriate functionals (e.g., B3LYP-D3 for dispersion forces).
  • Solvent Corrections : Apply implicit solvent models (e.g., PCM) to simulations if reactions are solution-phase.
  • Experimental Artifacts : Check for impurities (e.g., via HRMS) that may skew reactivity .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients; fluorine’s polarity aids separation.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • Acid-Base Extraction : Exploit the hydroxyl group’s acidity for selective isolation .

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